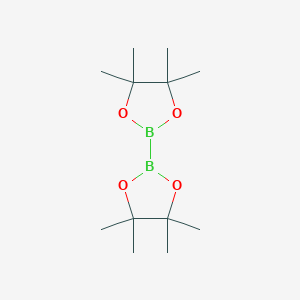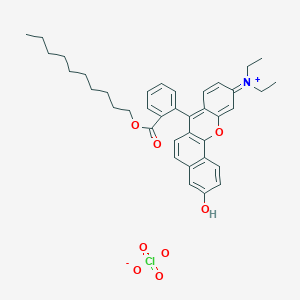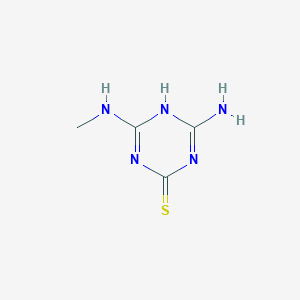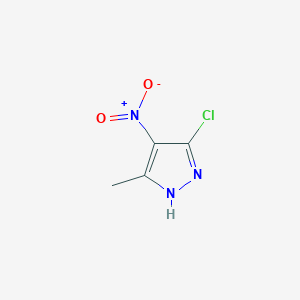![molecular formula C11H10N4 B136085 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole CAS No. 149179-70-4](/img/structure/B136085.png)
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole, also known as BI-2536, is a small molecule inhibitor that has shown promising results in cancer research.
Mecanismo De Acción
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole inhibits Plk1 by binding to its active site and preventing its phosphorylation. Plk1 is required for the proper formation of the mitotic spindle, which is necessary for cell division. By inhibiting Plk1, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole disrupts the formation of the mitotic spindle and induces cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole has been shown to have potent anti-cancer activity in vitro and in vivo. It has been tested in a variety of cancer cell lines and has shown efficacy against both solid tumors and hematological malignancies. It has also been shown to have synergistic effects with other anti-cancer drugs, such as taxanes and DNA-damaging agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high binding affinity for Plk1 and is highly specific, which reduces the risk of off-target effects. However, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which limits its efficacy in some experiments.
Direcciones Futuras
For 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole research include the development of more potent and selective Plk1 inhibitors, combination therapy with other anti-cancer drugs, and optimization of dosing and administration.
Métodos De Síntesis
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole can be synthesized through a series of chemical reactions, starting with the reaction of 2-aminobenzimidazole with 5-methyl-1H-pyrazole-1-carboxylic acid. The resulting intermediate is then subjected to further reactions to form the final product, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole. The synthesis method has been optimized to produce high yields of pure 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole.
Aplicaciones Científicas De Investigación
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the activity of Polo-like kinase 1 (Plk1), a protein that plays a crucial role in cell division. Plk1 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting Plk1, 2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole disrupts cell division and induces cell death in cancer cells.
Propiedades
Número CAS |
149179-70-4 |
|---|---|
Nombre del producto |
2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole |
Fórmula molecular |
C11H10N4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-(5-methylpyrazol-1-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-8-6-7-12-15(8)11-13-9-4-2-3-5-10(9)14-11/h2-7H,1H3,(H,13,14) |
Clave InChI |
HXBDPABIJBVXMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=NN1C2=NC3=CC=CC=C3N2 |
SMILES canónico |
CC1=CC=NN1C2=NC3=CC=CC=C3N2 |
Sinónimos |
1H-Benzimidazole,2-(5-methyl-1H-pyrazol-1-yl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)